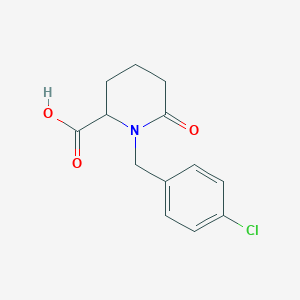

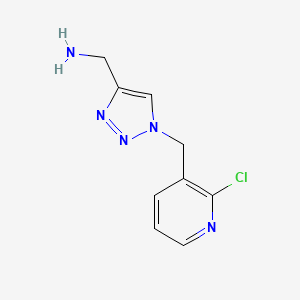

1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

Overview

Description

The compound “1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group, which consists of a carbonyl (C=O) and a hydroxyl (OH) group. The “4-Chlorobenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom on the fourth carbon of the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the carboxylic acid group, and the attachment of the 4-chlorobenzyl group. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The carboxylic acid group could potentially undergo reactions such as esterification or decarboxylation. The benzyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .Scientific Research Applications

Biosynthesis and Penicillin Production

- Fermentation Studies with Penicillium chrysogenum : The compound 6-oxopiperidine-2-carboxylic acid (OCA), closely related to the requested chemical structure, was studied for its accumulation during penicillin G biosynthesis in fermentations of Penicillium chrysogenum PQ-96. Concentrations of OCA ranged from 0.36 mg ml−1 to 2.41 mg ml−1, indicating its role in the penicillin biosynthesis pathway (W. Kurz↦kowski et al., 1990).

- Reversion of l-Lysine Inhibition : Another study on Penicillium chrysogenum PQ-96 demonstrated that OCA can reverse the inhibition of penicillin G production caused by l-lysine. This suggests the potential for OCA to enhance antibiotic production by mitigating the negative effects of lysine (W. Kurz↦kowski et al., 1990).

Chemical Synthesis and Characterization

- X-ray Powder Diffraction Data : Research on a structurally similar compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provided valuable X-ray powder diffraction data. This data is crucial for understanding the crystal structure and properties of compounds within this chemical family, which includes the compound of interest (Qing Wang et al., 2017).

Peptide Synthesis and Biochemical Applications

- Reactive Intermediates in Peptide Synthesis : Studies have shown the importance of compounds like 2-alkoxy-5(4H)-oxazolones, derived from urethane-protected amino acids, as intermediates in peptide synthesis. These findings highlight the broader applicability of similar compounds in synthesizing complex biological molecules (M. Crisma et al., 1997).

Mechanism of Action

- Generally, compounds containing an indole nucleus (such as 1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid) have diverse biological activities. They often bind to receptors, enzymes, or other cellular components, influencing various physiological processes .

- The mode of action involves how the compound interacts with its target. Given the indole scaffold, we can speculate that it might engage in electrophilic substitution reactions at the benzylic position .

- It’s possible that this compound modulates signaling pathways, enzymatic reactions, or cellular processes. Further research is needed to elucidate these pathways .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-10-6-4-9(5-7-10)8-15-11(13(17)18)2-1-3-12(15)16/h4-7,11H,1-3,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMVJMVBOVSETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C(=O)C1)CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)

![5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473042.png)

![3-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473047.png)

![tert-butyl 5-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473050.png)

![4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1473057.png)

![tert-butyl 5-(6-(furan-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473062.png)

![tert-butyl 5-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473063.png)

![(1-(cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1473064.png)